molecular formula C4H8N2O4 B3382089 2-(Carbamoylamino)-3-hydroxypropanoic acid CAS No. 30406-21-4

2-(Carbamoylamino)-3-hydroxypropanoic acid

Cat. No.: B3382089
CAS No.: 30406-21-4
M. Wt: 148.12 g/mol
InChI Key: UQLRMDQICPNIIJ-UHFFFAOYSA-N
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Description

2-(Carbamoylamino)-3-hydroxypropanoic acid is an organic compound that features both a carbamoyl group and a hydroxyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Carbamoylamino)-3-hydroxypropanoic acid can be achieved through several methods. One common approach involves the reaction of 3-hydroxypropanoic acid with carbamoyl chloride under basic conditions. The reaction typically requires a base such as sodium hydroxide to facilitate the formation of the carbamoyl group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Carbamoylamino)-3-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.

Major Products Formed:

    Oxidation: Formation of 2-(Carbamoylamino)-3-oxopropanoic acid.

    Reduction: Formation of 2-(Aminomethyl)-3-hydroxypropanoic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Carbamoylamino)-3-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a precursor for the synthesis of biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Carbamoylamino)-3-hydroxypropanoic acid exerts its effects involves interactions with various molecular targets. The hydroxyl and carbamoyl groups can form hydrogen bonds with enzymes or receptors, potentially modulating their activity. The compound may also participate in metabolic pathways, influencing biochemical processes within cells.

Comparison with Similar Compounds

    2-(Carbamoylamino)-3-oxopropanoic acid: Similar structure but with a carbonyl group instead of a hydroxyl group.

    2-(Aminomethyl)-3-hydroxypropanoic acid: Similar structure but with an amine group instead of a carbamoyl group.

Uniqueness: 2-(Carbamoylamino)-3-hydroxypropanoic acid is unique due to the presence of both a carbamoyl and a hydroxyl group on the same propanoic acid backbone. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

IUPAC Name

2-(carbamoylamino)-3-hydroxypropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O4/c5-4(10)6-2(1-7)3(8)9/h2,7H,1H2,(H,8,9)(H3,5,6,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQLRMDQICPNIIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)NC(=O)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401314042
Record name N-(Aminocarbonyl)serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401314042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30406-21-4
Record name N-(Aminocarbonyl)serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30406-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Aminocarbonyl)serine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401314042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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